N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
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Overview
Description
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyridine core, which is substituted with bromine atoms at the 6 and 8 positions and a phenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate α-bromoketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the imidazo[1,2-a]pyridine core or the phenyl group.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted imidazo[1,2-a]pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazo[1,2-a]pyridine core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. Researchers explore its derivatives for potential therapeutic applications.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or dyes, due to its stable imidazo[1,2-a]pyridine framework and the presence of reactive bromine atoms.
Mechanism of Action
The mechanism by which N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its imidazo[1,2-a]pyridine core and substituents. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide: Similar structure but with chlorine instead of bromine, potentially leading to different reactivity and biological activity.
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide: A derivative with a methoxybenzamide group, which may exhibit different pharmacological properties.
Uniqueness
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to the specific positioning of the bromine atoms and the phenyl group, which can influence its chemical reactivity and biological activity. The presence of the acetamide group also provides a site for further functionalization, enhancing its versatility in synthetic applications.
Properties
Molecular Formula |
C15H11Br2N3O |
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Molecular Weight |
409.07 g/mol |
IUPAC Name |
N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H11Br2N3O/c1-9(21)18-15-13(10-5-3-2-4-6-10)19-14-12(17)7-11(16)8-20(14)15/h2-8H,1H3,(H,18,21) |
InChI Key |
GJHRGHXJMOMOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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